Ethyl (3-nitroquinolin-4-yl)methanehydrazonate
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Overview
Description
Ethyl (3-nitroquinolin-4-yl)methanehydrazonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-nitroquinolin-4-yl)methanehydrazonate typically involves the reaction of 3-nitroquinoline-4-carbaldehyde with ethyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-nitroquinolin-4-yl)methanehydrazonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline ring allows for various substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
Ethyl (3-nitroquinolin-4-yl)methanehydrazonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3-nitroquinolin-4-yl)methanehydrazonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure from which many derivatives are synthesized.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Chloroquine: A well-known antimalarial drug with a quinoline backbone.
Uniqueness
Ethyl (3-nitroquinolin-4-yl)methanehydrazonate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the ethyl hydrazonate moiety allows for unique interactions and reactivity compared to other quinoline derivatives .
Properties
CAS No. |
51093-96-0 |
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Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
ethyl N-(3-nitroquinolin-4-yl)methanehydrazonate |
InChI |
InChI=1S/C12H12N4O3/c1-2-19-8-14-15-12-9-5-3-4-6-10(9)13-7-11(12)16(17)18/h3-8H,2H2,1H3,(H,13,15) |
InChI Key |
CUXTZBDJYGAMMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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